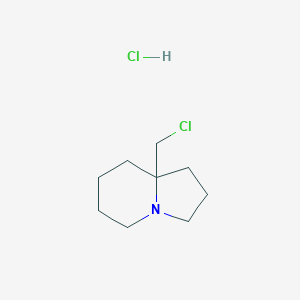

8A-(chloromethyl)octahydroindolizine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8A-(chloromethyl)octahydroindolizine hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Enantioselective Synthesis and Pharmaceutical Applications

A study by Jing Zhang et al. (2017) highlighted the enantioselective synthesis of octahydroindolizine derivatives, demonstrating their potential applications within the pharmaceutical industry. The research outlines a method using enzymatic resolution for the homo-chiral synthesis of octahydroindolizine (indolizidine) derivatives, which are amine building blocks found useful in pharmaceutical contexts (Jing Zhang et al., 2017).

Interaction with Biological Molecules

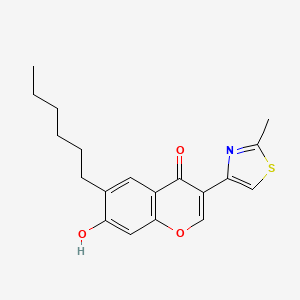

Another study focused on the interaction of genistein derivatives, including chlorinated ones, with bovine serum albumin (BSA). This research sheds light on how chlorination, a chemical modification similar to the addition of a chloromethyl group, affects the binding to and interaction with biological molecules, providing insights into drug design and toxicology (Ji Zhang et al., 2011).

Synthesis and Biological Evaluation

Research by Hamdi Hamid Sallam et al. (2021) on pyridazine derivatives, including chloro-substituted compounds, exemplifies the synthesis, characterization, and evaluation of such compounds for potential biological activities. Although not directly related to octahydroindolizine, this study illustrates the broader interest in chloro-substituted compounds in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).

Antiproliferative Properties of Tropane-based Compounds

A study by N. S. Ismail et al. (2016) on tropane-based compounds, which share structural similarities with octahydroindolizines, discusses the rational design, synthesis, and evaluation of these compounds for antiproliferative properties. This research could provide a foundation for exploring the potential bioactivities of octahydroindolizine derivatives (N. S. Ismail et al., 2016).

properties

IUPAC Name |

8a-(chloromethyl)-2,3,5,6,7,8-hexahydro-1H-indolizine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN.ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;/h1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEKLPBUGJEHFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2(C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[[4-Fluoro-2-(2-methylpyrazol-3-yl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390399.png)